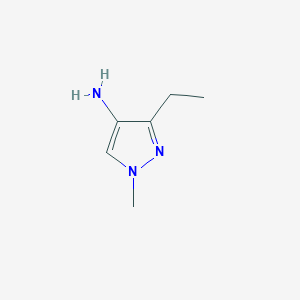

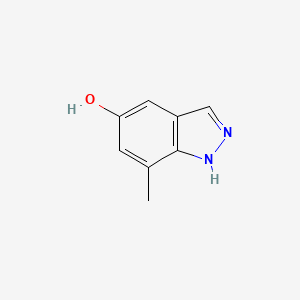

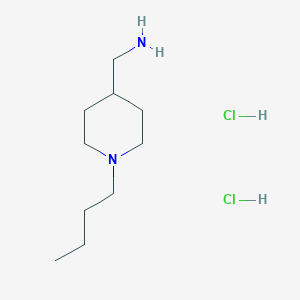

3-ethyl-1-methyl-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-ethyl-1-methyl-1H-pyrazol-4-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-amine and its derivatives has been reported in several studies . The structure of the newly synthesized derivatives was analyzed by 1H NMR, 13C NMR, and Mass spectral analysis . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Molecular Structure Analysis

The molecular structure of 3-ethyl-1-methyl-1H-pyrazol-4-amine can be viewed using Java or Javascript . Molecular docking studies have also been performed .Chemical Reactions Analysis

Pyrazole derivatives, including 3-ethyl-1-methyl-1H-pyrazol-4-amine, have been studied for their chemical reactions . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-ethyl-1-methyl-1H-pyrazol-4-amine can be found in the PubChem database . It has a molecular weight of 125.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 3-ethyl-1-methyl-1H-pyrazol-4-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For instance, compound 13, which is a derivative of 3-ethyl-1-methyl-1H-pyrazol-4-amine, has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Organic Synthesis

3-ethyl-1-methyl-1H-pyrazol-4-amine is an important raw material and intermediate used in organic synthesis . It is used in the synthesis of various organic compounds, contributing to the development of new materials and substances .

Pharmaceuticals

This compound is used as an intermediate in the pharmaceutical industry . It contributes to the synthesis of various drugs, enhancing their effectiveness and safety .

Agrochemicals

3-ethyl-1-methyl-1H-pyrazol-4-amine is also used in the production of agrochemicals . It helps in the development of effective pesticides and fertilizers, contributing to increased agricultural productivity .

Dyestuff

This compound is used in the dyestuff industry . It contributes to the production of various dyes, enhancing their colorfastness and durability .

Zukünftige Richtungen

The future directions of research on 3-ethyl-1-methyl-1H-pyrazol-4-amine could involve further studies on its synthesis, biological activities, and potential applications in medicine and agriculture . Design, synthesis, and biological evaluation of furan-bearing pyrazolo [3,4-b] pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction have been suggested .

Wirkmechanismus

Target of Action

3-Ethyl-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 3-ethyl-1-methyl-1H-pyrazol-4-amine may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can interfere with the life cycle of leishmania and plasmodium species, disrupting their ability to infect host cells

Pharmacokinetics

It is known that pyrazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific chemical structure.

Result of Action

The result of the action of 3-ethyl-1-methyl-1H-pyrazol-4-amine is the inhibition of the growth and replication of Leishmania and Plasmodium species, leading to their eventual death . This results in the alleviation of the symptoms associated with leishmaniasis and malaria.

Action Environment

The action, efficacy, and stability of 3-ethyl-1-methyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, temperature and humidity can impact the stability of the compound

Eigenschaften

IUPAC Name |

3-ethyl-1-methylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKABDLDJXDRWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)